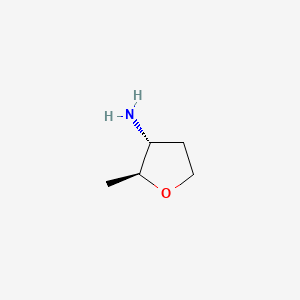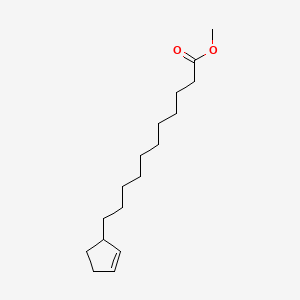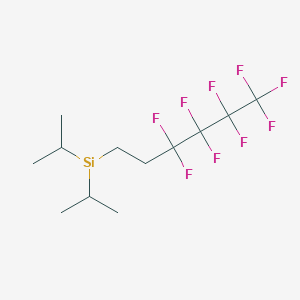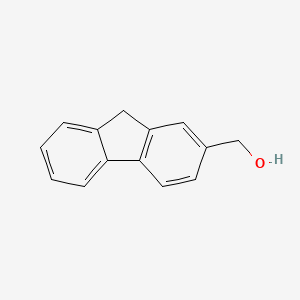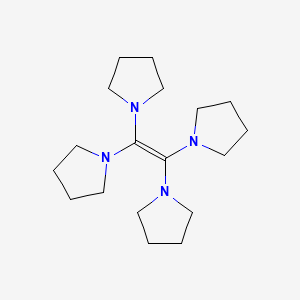
Isobutoxymethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutoxymethanol, also known as 2-Methylpropyloxymethanol, is a chemical compound with the molecular formula C5H12O2 and a molar mass of 104.15 g/mol . It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isobutoxymethanol can be synthesized through several methods. One common synthetic route involves the reaction of isobutyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours. The product is then purified through distillation to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. The use of advanced distillation techniques ensures the removal of impurities and the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Isobutoxymethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isobutoxyformaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to isobutyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methanol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Isobutoxyformaldehyde
Reduction: Isobutyl alcohol
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Isobutoxymethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological samples and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of isobutoxymethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In oxidation reactions, it loses electrons to form oxidized products. The specific pathways and targets depend on the type of reaction and the conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxymethanol: Similar in structure but with a methoxy group instead of an isobutoxy group.
Ethoxymethanol: Contains an ethoxy group instead of an isobutoxy group.
Propoxymethanol: Contains a propoxy group instead of an isobutoxy group
Uniqueness
Isobutoxymethanol is unique due to its branched isobutoxy group, which imparts different chemical properties compared to its linear counterparts. This branching can affect its reactivity, solubility, and other physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
3085-36-7 |
|---|---|
Formule moléculaire |
C5H12O2 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
2-methylpropoxymethanol |
InChI |
InChI=1S/C5H12O2/c1-5(2)3-7-4-6/h5-6H,3-4H2,1-2H3 |
Clé InChI |
QONBKISCDWCHKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


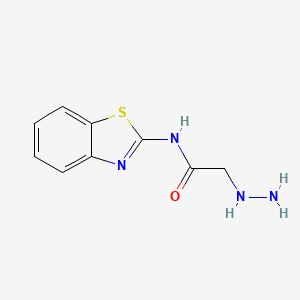

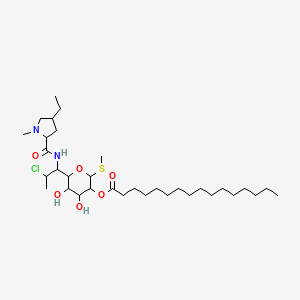
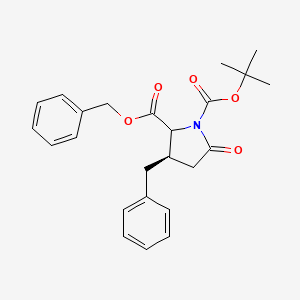
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

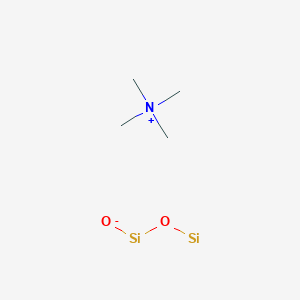
![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)
